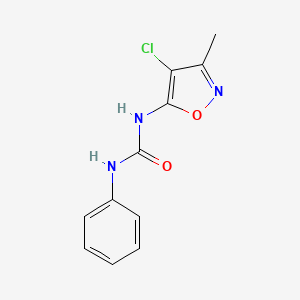

3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea

CAS No.: 32868-57-8

Cat. No.: VC7653208

Molecular Formula: C11H10ClN3O2

Molecular Weight: 251.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32868-57-8 |

|---|---|

| Molecular Formula | C11H10ClN3O2 |

| Molecular Weight | 251.67 |

| IUPAC Name | 1-(4-chloro-3-methyl-1,2-oxazol-5-yl)-3-phenylurea |

| Standard InChI | InChI=1S/C11H10ClN3O2/c1-7-9(12)10(17-15-7)14-11(16)13-8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) |

| Standard InChI Key | QBEFLMPGUDONIF-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1Cl)NC(=O)NC2=CC=CC=C2 |

Introduction

The compound 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea is a synthetic organic molecule that incorporates both oxazole and urea functionalities. Despite the lack of specific information on this compound in the provided search results, we can infer its potential properties and applications based on similar compounds and the general characteristics of oxazoles and ureas.

Synthesis

The synthesis of such compounds typically involves the reaction of an oxazole derivative with a phenyl isocyanate. The process may require a catalyst and suitable reaction conditions to ensure high yield and purity.

Characterization

Characterization of this compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. Other techniques like Infrared Spectroscopy (IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) can provide additional information about its functional groups and electronic transitions.

Potential Biological Activity

Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a urea group can enhance these activities by providing additional sites for interaction with biological targets.

Antimicrobial Activity

| Compound Feature | Potential Activity |

|---|---|

| Oxazole Ring | Antimicrobial |

| Urea Linkage | Enhanced Interaction |

Anti-inflammatory Activity

| Compound Feature | Potential Activity |

|---|---|

| Oxazole Ring | Anti-inflammatory |

| Urea Group | Increased Bioavailability |

Research Findings and Future Directions

While specific research findings on 3-(4-chloro-3-methyl-1,2-oxazol-5-yl)-1-phenylurea are not available, studies on similar compounds suggest potential applications in drug development. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.

Data Table: Potential Biological Activities of Oxazole Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume